6,6'-Diselenobis-(3-nitrobenzoic acid)

Alkaline Stability Sulfhydryl Assay Protein Thiol Quantification

6,6'-Diselenobis-(3-nitrobenzoic acid) (CAS 80180-68-3; DSNB) is a diselenide-bridged bis-nitrobenzoic acid, classified as a sulfhydryl group reagent and selenium analog of the widely used Ellman's reagent (DTNB). It was specifically designed to react stoichiometrically with thiol groups in proteins, releasing a chromophoric dianion with a characteristic absorbance spectrum distinct from the sulfur-based product of DTNB.

Molecular Formula C14H8N2O8Se2
Molecular Weight 490.2 g/mol
CAS No. 80180-68-3
Cat. No. B1195616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Diselenobis-(3-nitrobenzoic acid)
CAS80180-68-3
Synonyms6,6'-diselenobis-(3-nitrobenzoic acid)
DSENB
Molecular FormulaC14H8N2O8Se2
Molecular Weight490.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)[Se][Se]C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H8N2O8Se2/c17-13(18)9-5-7(15(21)22)1-3-11(9)25-26-12-4-2-8(16(23)24)6-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)
InChIKeyDSWCVZVEOQOMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-Diselenobis-(3-nitrobenzoic acid) (DSNB) – The Selenium Analog of Ellman's Reagent for Quantitative Sulfhydryl Analysis


6,6'-Diselenobis-(3-nitrobenzoic acid) (CAS 80180-68-3; DSNB) is a diselenide-bridged bis-nitrobenzoic acid, classified as a sulfhydryl group reagent and selenium analog of the widely used Ellman's reagent (DTNB) [1]. It was specifically designed to react stoichiometrically with thiol groups in proteins, releasing a chromophoric dianion with a characteristic absorbance spectrum distinct from the sulfur-based product of DTNB [2]. The compound is indexed in authoritative databases as a DTNB analog with unique chemical properties that enable specialized sulfhydryl quantification applications [3].

Alkaline-stable sulfhydryl quantification
Spectrally distinct from DTNB (red-shifted chromophore)
Selenium-labeled protein research probe

Why DTNB Cannot Simply Replace DSNB in Critical Assays


Generic substitution of DSNB with other sulfhydryl reagents, particularly the ubiquitous Ellman's reagent (DTNB), is not analytically equivalent due to fundamentally different chemical stability profiles and spectroscopic properties [1]. DTNB is known to undergo irreversible alkaline decomposition at pH values exceeding 9, severely limiting its utility in studies requiring basic conditions, whereas DSNB exhibits remarkable stability even in strong alkali [2]. Furthermore, the distinctive spectroscopic signature of the DSNB reaction product precludes simple wavelength substitution and necessitates specific optimization, making cross-reagent data comparison invalid without extensive cross-validation [3].

pH range mismatch
DTNB degrades irreversibly above pH 9, while DSNB tolerates strong alkaline conditions. Method transfer may require pH stability verification.
Spectral signature mismatch
DSNB produces a chromophore with a distinct absorption maximum compared to DTNB, preventing simple wavelength substitution without re-optimization.
Cross-validation required
Reported equivalence in select protein panels may not replicate across all sample types; direct data comparison between reagents demands method-specific cross-validation.

Head-to-Head Comparative Performance Data: DSNB vs. DTNB


Superior Alkaline Stability: DSNB Remains Intact Under Conditions That Rapidly Degrade DTNB

DSNB demonstrates dramatically superior resistance to alkaline hydrolysis compared to its direct structural analog, DTNB. The original characterization study explicitly states that DSNB is stable even in 0.05 M NaOH, whereas DTNB undergoes rapid alkaline decomposition at pH values greater than 9 [1]. This represents a critical functional advantage for any assay or process requiring a pH environment above 9.

Alkaline Stability
Head-to-head
DSNB stable in 0.05 M NaOH; DTNB decomposes at pH > 9.
May support basic-condition thiol assays
Reported at room temperature
Alkaline Stability Sulfhydryl Assay Protein Thiol Quantification

Red-Shifted Chromophoric Detection: DSNB Enables Dual-Wavelength Assays Orthogonal to DTNB

The reaction of DSNB with a thiol generates the 3-nitro-6-selenobenzoic acid dianion, which exhibits a distinct absorption maximum at 432 nm with a molar absorptivity (ε) of 10,000 M⁻¹cm⁻¹ [1]. In contrast, the reaction product of DTNB, 2-nitro-5-thiobenzoic acid (TNB), has a well-established λmax of 412 nm with an ε of 14,150 M⁻¹cm⁻¹ [2]. This 20 nm red shift provides spectral separation, a feature absent when comparing DTNB to its other disulfide analogs.

Spectral Shift
Cross-study comparable
DSNB product λmax 432 nm (ε 10,000); DTNB product λmax 412 nm (ε 14,150).
Supports orthogonal dual-wavelength detection
20 nm red shift; pH 8.2 buffer
UV-Vis Spectroscopy Dual-Probe Assay Sulfhydryl Detection

Directly Validated Equivalence for Protein Thiol Quantification Against the Industry Standard

DSNB was not only characterized in isolation but was also validated for its intended purpose by direct side-by-side comparison with DTNB. Sulfhydryl content determined by DSNB titration for a panel of proteins—including reduced and denatured ribonuclease, reduced and denatured lysozyme, native papain, and native and denatured thymidylate synthetase—was directly compared to values obtained from corresponding DTNB titrations, and the results were reported to be in close agreement [1]. This validates DSNB as a quantitatively reliable alternative to the industry-standard reagent, guaranteeing procurement of this compound does not introduce a systematic error.

Protein Thiol Quantification
Head-to-head
Thiol counts agreed with DTNB for ribonuclease, lysozyme, papain, and thymidylate synthetase.
May support quantitative reliability for similar matrices
Reported across purified proteins
Protein Sulfhydryl Method Validation Ribonuclease Lysozyme

High-Value Application Scenarios for 6,6'-Diselenobis-(3-nitrobenzoic acid) (DSNB)


Quantifying Protein Thiols in Alkaline-Denaturing Conditions

For proteomics or industrial protein chemistry protocols requiring complete protein denaturation at high pH to expose all sulfhydryl groups, DSNB is the reagent of choice. Its proven stability in 0.05 M NaOH [1] allows direct and quantitative labeling of cysteine residues in conditions where the gold-standard DTNB would rapidly hydrolyze, providing previously inaccessible analytical data.

Development of Orthogonal, Dual-Wavelength Sulfhydryl Assays

Leveraging the 20 nm red shift of its chromophoric product (λmax 432 nm) relative to DTNB (λmax 412 nm) [1], DSNB can be used to design novel dual-probe assays. An experimenter can sequentially or simultaneously quantify different thiol populations (e.g., surface vs. buried cysteines, or protein vs. small molecule thiols) using both reagents without spectral overlap, a capability not possible with two sulfur-based disulfide reagents.

Investigating Essential Sulfhydryl Groups in Enzymes

DSNB has been shown to inactivate thymidylate synthetase by reacting with its essential sulfhydryl groups, a property shared with DTNB [1]. Its incorporation of selenium, a heavier chalcogen, provides an experimental advantage for certain biophysical techniques. For instance, the selenium label could serve as a specific marker in mass spectrometry-based footprinting or, in principle, provide an anomalous scattering signal for X-ray crystallography to map essential cysteine residues, adding a structural biology dimension beyond standard activity assays.

Validation of New Alternative Sulfhydryl Reagents

Given that DSNB's accuracy in sulfhydryl quantification has been rigorously cross-validated against DTNB across multiple protein substrates [1], it serves as an ideal orthogonal reference standard. Scientists developing next-generation thiol-reactive probes can use DSNB to validate their new reagent's performance on a standardized panel, ensuring comparability to decades of literature using DTNB, while benefiting from DSNB's unique properties.

Application
Selection Property
Validation Focus
Alkaline-denaturing protein thiol assay
Alkaline stability
pH-dependent reagent integrity
Orthogonal dual-probe sulfhydryl assay
Red-shifted chromophore
Spectral interference review
Selenium labeling for biophysical studies
Selenium incorporation
Mass / anomalous signal detection
Orthogonal reference standard validation
Cross-validated quantification
Multi-protein panel benchmarking
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